- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,

Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)

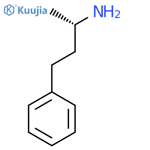

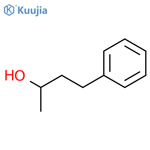

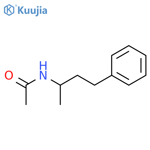

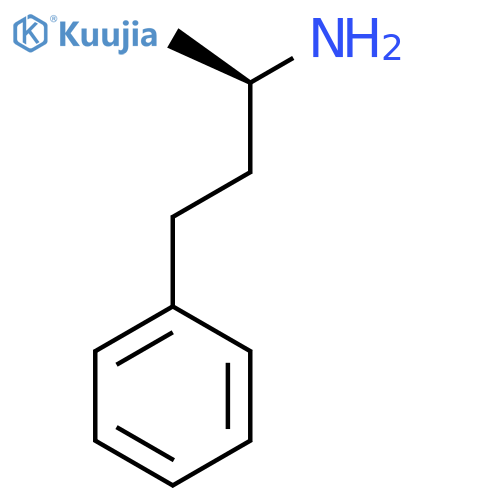

(R)-4-Phenyl-2-butanamine structure

상품 이름:(R)-4-Phenyl-2-butanamine

(R)-4-Phenyl-2-butanamine 화학적 및 물리적 성질

이름 및 식별자

-

- (R)-4-Phenylbutan-2-amine

- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE

- (R)-1-methyl-3-phenylpropylamine

- 1-methyl-3-phenylpropionamine

- Benzenepropanamine,a-methyl-, (R)-

- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-1-Methyl-3-phenylpropylamine

- (-)-a-Methylbenzenepropanamine

- (2R)-2-Amino-4-phenylbutane

- (2R)-4-Phenylbutan-2-amine

- (R)-4-Phenyl-2-butanamine

- (R)-a-Methylbenzenepropanamine

- BP-20349

- O4F6H42UWQ

- 937-52-0

- Benzenepropanamine, alpha-methyl-, (R)-

- Q27285319

- 4DD

- (R)-4-Phenylbutane-2-amine

- (R)--Methylbenzenepropanamine

- Benzenepropanamine, -methyl-, (R)-

- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-

- EN300-1865402

- 4-Phenylbutan-2-amine, (R)-

- WECUIGDEWBNQJJ-SECBINFHSA-N

- AKOS015840002

- F20201

- (r)-1-methyl-3-phenyl-propylamine

- r-4-phenylbutan-2-amine

- UNII-O4F6H42UWQ

- SCHEMBL605244

- MFCD00145208

- (αR)-α-Methylbenzenepropanamine (ACI)

- Benzenepropanamine, α-methyl-, (R)- (ZCI)

- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-α-Methylbenzenepropanamine

- (R)-α-Methylbenzenepropanamine

- A-Methylbenzenepropanamine

- DB-005014

- (R)-

-

- MDL: MFCD00145208

- 인치: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1

- InChIKey: WECUIGDEWBNQJJ-SECBINFHSA-N

- 미소: N[C@H](C)CCC1C=CC=CC=1

계산된 속성

- 정밀분자량: 149.12000

- 동위원소 질량: 149.12

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 3

- 복잡도: 95

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 26A^2

- 소수점 매개변수 계산 참조값(XlogP): 2

실험적 성질

- 색과 성상: 무색 투명 액체

- 밀도: 0.936

- 융해점: 143°C (estimate)

- 비등점: 230.33°C (estimate)

- 플래시 포인트: 97.8°C

- 굴절률: 1.513-1.515

- PSA: 26.02000

- LogP: 2.66670

- 용해성: 미확정

- 비선광도: -11 º (neat)

(R)-4-Phenyl-2-butanamine 보안 정보

- 위험물 운송번호:2922

- 위험 범주 코드: R36/37/38

- 보안 지침: S26-S37/39

-

위험물 표지:

- 저장 조건:0-6°C

- 위험 용어:R36/37/38

(R)-4-Phenyl-2-butanamine 세관 데이터

- 세관 번호:2921499090

- 세관 데이터:

중국 세관 번호:

2921499090개요:

2921499090 기타 방향족 단아민과 그 파생물 및 그 소금.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 6.5% 일반관세: 30.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

2921499090 기타 방향족 단아민과 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 6.5% 일반관세: 30.0%

(R)-4-Phenyl-2-butanamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D505438-1g |

(R)-4-Phenylbutan-2-aMine |

937-52-0 | 97% | 1g |

$567 | 2024-05-24 | |

| TRC | P320040-250mg |

(R)-4-Phenyl-2-butanamine |

937-52-0 | 250mg |

$110.00 | 2023-05-17 | ||

| Enamine | EN300-1865402-1.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 1g |

$1006.0 | 2023-06-03 | ||

| Enamine | EN300-1865402-10.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 10g |

$4326.0 | 2023-06-03 | ||

| A2B Chem LLC | AC98316-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$68.00 | 2024-05-20 | |

| Enamine | EN300-1865402-5g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 5g |

$2917.0 | 2023-09-18 | ||

| 1PlusChem | 1P006ESS-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$173.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-1g |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 1g |

¥3172.00 | 2024-04-24 | |

| A2B Chem LLC | AC98316-250mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 250mg |

$112.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-500mg |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 500mg |

¥2611.00 | 2024-04-24 |

(R)-4-Phenyl-2-butanamine 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C

참조

- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenase, ChemCatChem, 2019, 11(7), 1898-1902

합성회로 3

반응 조건

1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

참조

- Enzymatic biosynthesis of amines, Austria, , ,

합성회로 4

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases, Chemical Communications (Cambridge, 2009, (24), 3585-3587

합성회로 5

반응 조건

1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C

참조

- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine, ChemBioChem, 2022, 23(8),

합성회로 6

반응 조건

1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

참조

- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines, Chemistry - A European Journal, 2012, 18(7), 1969-1983

합성회로 7

반응 조건

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

참조

- Organocerium additions to SAMP-hydrazones: general synthesis of chiral amines, Journal of the American Chemical Society, 1987, 109(7), 2224-5

합성회로 8

반응 조건

1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran

참조

- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric amines, Tetrahedron Letters, 1988, 29(2), 223-4

합성회로 9

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C

참조

- Cerium(III) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12

합성회로 10

반응 조건

1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

참조

- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades, Science (Washington, 2015, 349(6255), 1525-1529

합성회로 11

반응 조건

참조

- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,

합성회로 12

반응 조건

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

참조

- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched amines, Tetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302

합성회로 13

반응 조건

1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C

참조

- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidases, Bioorganic & Medicinal Chemistry, 1994, 2(6), 429-32

합성회로 14

반응 조건

1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

참조

- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases, Chemical Science, 2020, 11(19), 5052-5057

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt

참조

- Norephedrine-borane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5

합성회로 17

반응 조건

1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C

참조

- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral amines, Journal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110

합성회로 18

반응 조건

참조

- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of amines, Acta Chemica Scandinavica, 1993, 47(10), 1050-2

합성회로 19

반응 조건

1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

참조

- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine Dehydrogenases, ChemCatChem, 2021, 13(24), 5243-5253

합성회로 20

반응 조건

1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

참조

- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation, Angewandte Chemie, 2020, 59(41), 18156-18160

(R)-4-Phenyl-2-butanamine Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-

- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine

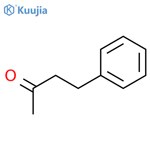

- 4-phenylbutan-2-one

- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide

- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-

- 1-Methyl-3-phenylpropylamine

- (2S)-4-phenylbutan-2-amine

- 4-Phenyl-2-butanol

- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-

- (S)-(+)-4-Phenyl-2-butanol

(R)-4-Phenyl-2-butanamine Preparation Products

(R)-4-Phenyl-2-butanamine 관련 문헌

-

N. Richter,J. E. Farnberger,D. Pressnitz,H. Lechner,F. Zepeck,W. Kroutil Green Chem. 2015 17 2952

-

Wen Juan Wei,Hong Qiang Gao,Yun Zhi Tang New J. Chem. 2022 46 22999

-

Paul Jannis Zurek,Rapha?lle Hours,Ursula Schell,Ahir Pushpanath,Florian Hollfelder Lab Chip 2021 21 163

-

4. Superiority of the carbamoylmethyl ester as an acyl donor for the kinetically controlled amide-bond formation mediated by α-chymotrypsinToshifumi Miyazawa,Eiichi Ensatsu,Nobuhiro Yabuuchi,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2002 390

-

Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328

937-52-0 ((R)-4-Phenyl-2-butanamine) 관련 제품

- 30543-88-5(1-Phenyl-2-butanamine)

- 13214-66-9(4-Phenylbutylamine)

- 104-13-2(4-Butylaniline)

- 3789-60-4((1S)-1-phenylbutan-1-amine)

- 22148-77-2(1-methyl-3-phenylpropylamine)

- 22374-89-6(1-Methyl-3-phenylpropylamine)

- 53309-89-0(Benzeneethanamine, a-ethyl-)

- 63951-01-9(1-Phenylpentan-2-amine)

- 2941-19-7(1-Phenylbutan-1-amine)

- 6150-01-2((R)-1-Phenylbutan-1-amine)

추천 공급업체

BIOOKE MICROELECTRONICS CO.,LTD

골드 회원

중국 공급자

시약

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

골드 회원

중국 공급자

시약

Nantong Boya Environmental Protection Technology Co., Ltd

골드 회원

중국 공급자

대량

Shandong Feiyang Chemical Co., Ltd

골드 회원

중국 공급자

대량

Nanjing Jubai Biopharm

골드 회원

중국 공급자

대량